molecular formula C20H18Cl2N4O3 B11521264 2,4-dichloro-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

2,4-dichloro-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11521264
M. Wt: 433.3 g/mol
InChI Key: XEQVCGNMTGVHRW-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves several steps. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The resulting indole derivative can then be further modified to introduce the desired substituents, such as the morpholine and benzohydrazide groups.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

What sets 2,4-DICHLORO-N’-[(3Z)-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE apart is its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N4O3

Molecular Weight

433.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminobenzamide

InChI

InChI=1S/C20H18Cl2N4O3/c21-13-5-6-14(16(22)11-13)19(27)24-23-18-15-3-1-2-4-17(15)26(20(18)28)12-25-7-9-29-10-8-25/h1-6,11,28H,7-10,12H2

InChI Key

XEQVCGNMTGVHRW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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